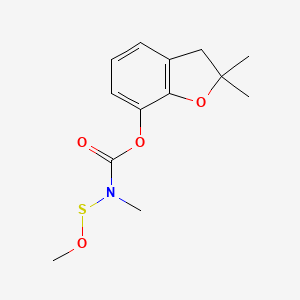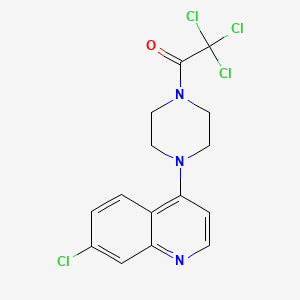
Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone is an organic compound with the molecular formula C15H13Cl4N3O. It is a complex molecule that features a quinoline ring and a piperazine ring, both of which are substituted with chlorine atoms.
Preparation Methods
The synthesis of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 7-chloroquinoline with 1,4-diaminopiperazine under specific reaction conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound’s antimicrobial and antiviral activities are attributed to its ability to interfere with the replication and function of microbial and viral cells. In anticancer research, it has been shown to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone can be compared with other quinoline-based compounds, such as:
4,4’- (1,4-piperazinediyl)bis[7-chloroquinoline]: This compound also features a quinoline ring and a piperazine ring but differs in its substitution pattern.
Trioxaquine DU1301: A hybrid compound prepared from 7-chloro-4-(2-aminoethylamino)quinoline and 1,2,4-trioxane, known for its antimalarial activity.
The uniqueness of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone lies in its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical properties and biological activities.
Properties
CAS No. |
104667-94-9 |
|---|---|
Molecular Formula |
C15H13Cl4N3O |
Molecular Weight |
393.1 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H13Cl4N3O/c16-10-1-2-11-12(9-10)20-4-3-13(11)21-5-7-22(8-6-21)14(23)15(17,18)19/h1-4,9H,5-8H2 |
InChI Key |
JGCSGGCUMJTQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



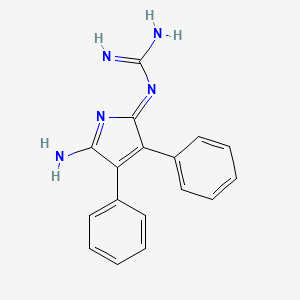
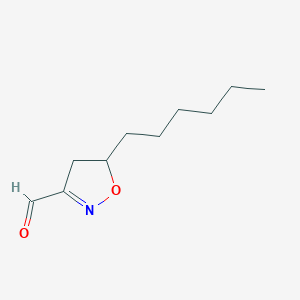

![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
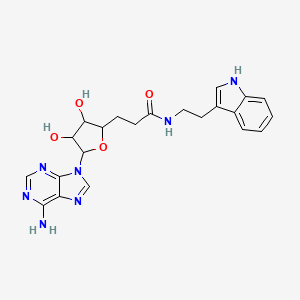
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)

![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
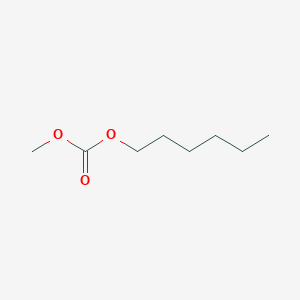

![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
